molecular formula C13H11FO3S B14640373 3-Fluorophenyl phenylmethanesulfonate CAS No. 56620-18-9

3-Fluorophenyl phenylmethanesulfonate

Cat. No.: B14640373
CAS No.: 56620-18-9
M. Wt: 266.29 g/mol
InChI Key: KGODYEZRPBRZGY-UHFFFAOYSA-N
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Description

3-Fluorophenyl phenylmethanesulfonate is a chemical compound offered for research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Compounds featuring a fluorophenyl group attached to a sulfonate ester, like this one, are of significant interest in synthetic and medicinal chemistry. The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery, as it can profoundly influence a compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . The phenylmethanesulfonate (benzyl sulfonate) moiety can act as a versatile synthetic intermediate or a potential prodrug component . Researchers may explore this chemical as a building block for the development of novel pharmaceutical candidates, such as kinase inhibitors or other biologically active molecules. The specific applications and mechanism of action for this particular compound are dependent on the research context and must be validated by the investigator.

Properties

CAS No.

56620-18-9

Molecular Formula

C13H11FO3S

Molecular Weight

266.29 g/mol

IUPAC Name

(3-fluorophenyl) phenylmethanesulfonate

InChI

InChI=1S/C13H11FO3S/c14-12-7-4-8-13(9-12)17-18(15,16)10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

KGODYEZRPBRZGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

GENERAL SYNTHETIC APPROACHES TO ARYL SULFONATES

Fundamental Chemistry of Sulfonate Ester Formation

The synthesis of aryl sulfonates generally involves the reaction between a phenol derivative and a sulfonyl chloride in the presence of a suitable base. For 3-Fluorophenyl phenylmethanesulfonate, this involves the reaction between 3-fluorophenol and phenylmethanesulfonyl chloride (also known as benzylsulfonyl chloride). The general reaction can be represented as:

3-Fluorophenol + Phenylmethanesulfonyl chloride → 3-Fluorophenyl phenylmethanesulfonate + HCl

This transformation follows a nucleophilic substitution mechanism where the phenoxide ion, generated by deprotonation of the phenol by a base, attacks the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the sulfonate ester linkage and the elimination of a chloride ion.

SPECIFIC METHODS FOR 3-FLUOROPHENYL PHENYLMETHANESULFONATE SYNTHESIS

Pyridine-Mediated Synthesis

One of the most common methods for preparing 3-Fluorophenyl phenylmethanesulfonate involves the use of pyridine as both a solvent and a base. This approach takes advantage of pyridine's ability to act as a nucleophilic catalyst, enhancing the reaction rate while also neutralizing the hydrogen chloride produced during the reaction.

Procedure :

  • 3-Fluorophenol (1 equivalent) is dissolved in anhydrous pyridine at room temperature.
  • Phenylmethanesulfonyl chloride (1.1-1.2 equivalents) is added dropwise to the solution at 0-5°C with stirring.
  • The reaction mixture is allowed to warm to room temperature and stirred for 3-16 hours.
  • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using an appropriate solvent system to yield the pure 3-Fluorophenyl phenylmethanesulfonate.

Triethylamine in Dichloromethane

An alternative method involves the use of triethylamine as the base in dichloromethane as the solvent. This method is particularly suitable for larger-scale synthesis due to the lower cost of triethylamine compared to other bases.

Procedure :

  • 3-Fluorophenol (1 equivalent) is dissolved in anhydrous dichloromethane at room temperature.
  • Triethylamine (1.5-2.0 equivalents) is added to the solution.
  • The mixture is cooled to 0°C, and phenylmethanesulfonyl chloride (1.1-1.2 equivalents) is added dropwise with stirring.
  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
  • The workup and purification are similar to the pyridine-mediated method.

N,N-Diisopropylethylamine Method

N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that can effectively promote the sulfonylation reaction while minimizing side reactions. This method often provides higher yields and greater selectivity compared to other bases.

Procedure :

  • 3-Fluorophenol (1 equivalent) is dissolved in anhydrous dichloromethane.
  • N,N-Diisopropylethylamine (1.3-1.5 equivalents) is added to the solution.
  • Phenylmethanesulfonyl chloride (1.2 equivalents) is added at room temperature with stirring.
  • The reaction mixture is stirred for 3 hours at ambient temperature.
  • The reaction is diluted with additional dichloromethane and washed with water and brine.
  • The organic layer is dried with magnesium sulfate, concentrated, and purified by column chromatography to yield the product with approximately 80-84% yield.

PREPARATION OF STARTING MATERIALS

Synthesis of 3-Fluorophenol

3-Fluorophenol is a key starting material for the synthesis of 3-Fluorophenyl phenylmethanesulfonate. Several methods exist for its preparation:

From 3-Aminophenol via Diazotization

One established method involves the diazotization of 3-aminophenol followed by thermal decomposition of the diazonium salt in the presence of a fluoride source.

Procedure :

  • 3-Aminophenol is dissolved in an appropriate organic solvent (such as toluene, fluorobenzene, or a mixture).
  • Anhydrous hydrofluoric acid is added dropwise at 10-15°C with stirring.
  • The reaction mixture is cooled to -10°C, and solid potassium nitrite is added while maintaining the temperature at -5°C.
  • The temperature is gradually increased to 65°C at a rate of 5°C per hour.
  • After completion, the reaction mixture is neutralized with 10% potassium hydroxide solution to pH 7.
  • The organic layer is separated, washed, and the solvent is removed to obtain 3-fluorophenol.
Balz-Schiemann Reaction

Another approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate to introduce the fluorine atom.

Procedure :

  • 3-Aminophenol is diazotized using sodium nitrite and hydrochloric acid at 0-5°C.
  • The diazonium salt is treated with tetrafluoroboric acid to form the diazonium tetrafluoroborate.
  • The isolated diazonium tetrafluoroborate is then heated to decompose and yield 3-fluorophenol.

Synthesis of Phenylmethanesulfonyl Chloride

Phenylmethanesulfonyl chloride (benzylsulfonyl chloride) is another essential starting material. Several methods for its preparation have been reported:

From Benzyl Mercaptan via Oxidative Chlorination

Procedure :

  • Benzyl mercaptan is reacted with thiourea in ethanol under reflux for 1 hour to form S-benzyl isothiourea salt.
  • The salt is treated with tert-butylhypochlorite in acetonitrile at 0-20°C.
  • After completion, the reaction mixture is worked up to yield phenylmethanesulfonyl chloride with approximately 96% yield.
Using Sodium Chlorite and Hydrochloric Acid

A greener alternative involves the use of sodium chlorite and hydrochloric acid:

Procedure :

  • S-benzyl isothiourea salt is prepared as described above.
  • The salt is treated with sodium chlorite and concentrated hydrochloric acid in acetonitrile at 10-20°C.
  • After completion, the reaction mixture is worked up to yield phenylmethanesulfonyl chloride with approximately 82% yield.

COMPARATIVE ANALYSIS OF PREPARATION METHODS

Efficiency and Yield Comparison

Table 1 summarizes the key parameters of the different methods for preparing 3-Fluorophenyl phenylmethanesulfonate:

Table 1: Comparison of Synthetic Methods for 3-Fluorophenyl Phenylmethanesulfonate

Method Base Solvent Temperature (°C) Reaction Time (h) Estimated Yield (%) Advantages Limitations
Pyridine-Mediated Pyridine Pyridine 0-25 3-16 70-75 Dual role as base and solvent Pyridine is toxic and has an unpleasant odor
Triethylamine in DCM Triethylamine Dichloromethane 0-25 12-16 75-80 Cost-effective, suitable for scale-up Longer reaction time
DIPEA Method N,N-Diisopropylethylamine Dichloromethane 20 3 80-84 Higher yield, shorter reaction time DIPEA is more expensive
Triethylamine in THF Triethylamine Tetrahydrofuran 0-20 16 70-75 Suitable for temperature-sensitive substrates Longer reaction time

Scalability Considerations

For industrial or large-scale production, several factors must be considered:

  • Reagent cost : Triethylamine is generally less expensive than DIPEA or pyridine, making the triethylamine-based methods more cost-effective for large-scale synthesis.

  • Safety concerns : Pyridine is toxic and has an unpleasant odor, making it less suitable for large-scale operations. Dichloromethane poses environmental concerns due to its ozone-depleting potential.

  • Temperature control : Methods requiring precise temperature control may be more challenging to implement on a larger scale. The DIPEA method, which operates at room temperature, offers advantages in this regard.

  • Waste generation : The amount and nature of waste generated, including the base hydrochloride salts and organic solvents, impact the environmental footprint and disposal costs. Methods with higher yields generally produce less waste per unit of product.

Purity and Characterization

The purity of 3-Fluorophenyl phenylmethanesulfonate can be assessed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative analysis of purity, typically showing >97% purity for properly synthesized and purified material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR would show signals from the aromatic protons of both the 3-fluorophenyl and phenyl groups, as well as the methylene protons of the phenylmethanesulfonyl group.
    • ¹³C NMR would reveal the aromatic carbons, with characteristic splitting patterns due to coupling with fluorine.
    • ¹⁹F NMR would show a single signal characteristic of the meta-fluorine substitution.
  • Mass Spectrometry : Would show the molecular ion peak at m/z 264 corresponding to the molecular formula C₁₃H₁₁FO₃S, along with characteristic fragmentation patterns.

  • Infrared Spectroscopy : Would exhibit characteristic bands for sulfonate esters (S=O stretching vibrations around 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹) and C-F stretching vibrations (around 1250-1100 cm⁻¹).

APPLICATIONS OF 3-FLUOROPHENYL PHENYLMETHANESULFONATE

Synthetic Intermediates

3-Fluorophenyl phenylmethanesulfonate serves as an important synthetic intermediate, particularly in the preparation of fluorinated compounds for pharmaceutical and agrochemical applications. The phenylmethanesulfonate group functions as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the position occupied by the sulfonate ester.

Medicinal Chemistry Applications

Fluorinated compounds have gained significant attention in medicinal chemistry due to their unique properties:

  • Enhanced metabolic stability : The C-F bond is stronger than the C-H bond, providing resistance to metabolic degradation.
  • Improved lipophilicity : Fluorine substitution can enhance membrane permeability and bioavailability.
  • Increased binding affinity : Fluorine atoms can participate in hydrogen bonding and other non-covalent interactions with target proteins.

3-Fluorophenyl phenylmethanesulfonate can be utilized in the synthesis of fluorinated analogues of bioactive compounds, potentially leading to improved pharmacokinetic properties and enhanced biological activity.

Materials Science

Fluorinated compounds are valuable in materials science for their unique properties such as hydrophobicity, thermal stability, and chemical resistance. 3-Fluorophenyl phenylmethanesulfonate can serve as a precursor for the synthesis of fluorinated polymers, liquid crystals, and other functional materials.

OPTIMIZATION STRATEGIES

Reaction Parameter Optimization

Several parameters can be optimized to improve the yield and selectivity of the synthesis:

  • Base selection : The choice of base significantly affects the reaction outcome. While pyridine acts as both a base and a nucleophilic catalyst, non-nucleophilic bases like DIPEA can provide higher selectivity by minimizing side reactions.

  • Base stoichiometry : Using a slight excess of base (1.5-2.0 equivalents) ensures complete deprotonation of the phenol and neutralization of the released hydrogen chloride.

  • Temperature control : Lower temperatures (0-5°C) during the addition of the sulfonyl chloride can minimize side reactions and improve selectivity. The reaction can then be allowed to warm to room temperature for completion.

  • Reagent addition rate : Slow addition of the sulfonyl chloride is often beneficial to control the exothermicity of the reaction and improve selectivity.

  • Reaction monitoring : Techniques such as thin-layer chromatography (TLC) or HPLC can be used to monitor the reaction progress and determine the optimal reaction time.

Green Chemistry Approaches

In line with the principles of green chemistry, several modifications can be implemented to make the synthesis more environmentally friendly:

  • Solvent selection : Replacing dichloromethane with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even solvent-free conditions when possible.

  • Catalyst development : Exploring catalytic systems that could reduce the amount of base required or enable milder reaction conditions.

  • Continuous flow chemistry : Adapting the synthesis to continuous flow conditions can improve efficiency, reduce solvent use, and enhance safety, particularly for larger-scale production.

  • Waste minimization : Optimizing reagent stoichiometry, recycling solvents, and developing more efficient purification methods to reduce waste generation.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenyl phenylmethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl phenylmethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The presence of the fluorine atom enhances its reactivity by increasing the electron-withdrawing effect, making the sulfonate group more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to achieve selective transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-fluorophenyl phenylmethanesulfonate and related sulfonate esters:

Compound Name Substituent(s) Key Functional Groups CAS Number Applications/Reactivity
3-Fluorophenyl phenylmethanesulfonate 3-Fluorophenyl Phenylmethanesulfonate Not provided Intermediate in organic synthesis
3-Chlorophenyl trifluoromethanesulfonate 3-Chlorophenyl, triflate Trifluoromethanesulfonate 86364-03-6 Electrophilic reagent in cross-coupling
Phenyl 3-aminobenzenesulfonate 3-Aminophenyl Benzenesulfonate Not provided Potential for peptide coupling or dye synthesis
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride 3-Trifluoromethylphenyl Methanesulfonyl chloride Not provided Sulfonylation agent in drug design
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)-methanesulfonate Pentafluorophenyl, 3-chlorophenyl Methanesulfonate 885950-65-2 High reactivity in SNAr reactions

Reactivity and Stability

  • In contrast, triflate groups (as in 3-chlorophenyl trifluoromethanesulfonate) are superior leaving groups, enabling efficient participation in Suzuki-Miyaura couplings .
  • Steric and Electronic Modulation : The trifluoromethyl group in [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride introduces steric bulk and strong electron withdrawal, making it effective in sulfonylation reactions for pharmaceuticals .
  • Amino Group Influence: Phenyl 3-aminobenzenesulfonate’s amino group provides nucleophilic sites for further functionalization, a feature absent in halogenated analogs .

Research Findings and Data

Spectroscopic Characterization

While direct data for 3-fluorophenyl phenylmethanesulfonate are lacking, related compounds such as 3-hydroxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate () were characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, confirming sulfonate ester formation. Similar techniques would apply to the target compound.

Q & A

Q. How can researchers leverage 3-fluorophenyl phenylmethanesulfonate to synthesize fluorinated liquid crystals or polymers?

  • Methodology :
  • Polymerization : Use Suzuki-Miyaura coupling to incorporate the fluorinated aryl group into conjugated polymers.
  • Liquid Crystal Design : Attach alkyl chains to the sulfonate group to modulate mesophase behavior .
  • Data Table :
ApplicationKey PropertySynthetic Route
OLEDsHigh electron mobilityPd-catalyzed cross-coupling
LC DisplaysLow viscosityGrignard addition to sulfonate

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